Cas no 1797063-11-6 (3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea)

3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea is a synthetic compound with significant applications in the field of organic chemistry. Characterized by a complex aromatic structure, this urea derivative exhibits high purity and stability. Its distinct functional groups confer versatile reactivity, making it suitable for synthesis of advanced organic compounds. The product's chemical stability and reactivity profile make it an attractive choice for researchers in pharmaceuticals, materials science, and medicinal chemistry.
3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea structure
1797063-11-6 structure
商品名:3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea
CAS番号:1797063-11-6
MF:C21H20N2O3S
メガワット:380.460103988647
CID:5369746

3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea 化学的及び物理的性質

名前と識別子

    • 1-[(5-benzoylthiophen-2-yl)methyl]-3-(4-ethoxyphenyl)urea
    • 3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea
    • インチ: 1S/C21H20N2O3S/c1-2-26-17-10-8-16(9-11-17)23-21(25)22-14-18-12-13-19(27-18)20(24)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H2,22,23,25)
    • InChIKey: OAHORWLDGZWDKK-UHFFFAOYSA-N
    • ほほえんだ: N(CC1SC(C(=O)C2=CC=CC=C2)=CC=1)C(NC1=CC=C(OCC)C=C1)=O

3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6413-2952-5μmol
3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea
1797063-11-6
5μmol
$63.0 2023-09-09
Life Chemicals
F6413-2952-50mg
3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea
1797063-11-6
50mg
$160.0 2023-09-09
Life Chemicals
F6413-2952-4mg
3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea
1797063-11-6
4mg
$66.0 2023-09-09
Life Chemicals
F6413-2952-20μmol
3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea
1797063-11-6
20μmol
$79.0 2023-09-09
Life Chemicals
F6413-2952-2μmol
3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea
1797063-11-6
2μmol
$57.0 2023-09-09
Life Chemicals
F6413-2952-30mg
3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea
1797063-11-6
30mg
$119.0 2023-09-09
Life Chemicals
F6413-2952-40mg
3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea
1797063-11-6
40mg
$140.0 2023-09-09
Life Chemicals
F6413-2952-20mg
3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea
1797063-11-6
20mg
$99.0 2023-09-09
Life Chemicals
F6413-2952-75mg
3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea
1797063-11-6
75mg
$208.0 2023-09-09
Life Chemicals
F6413-2952-10mg
3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea
1797063-11-6
10mg
$79.0 2023-09-09

3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea 関連文献

3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)ureaに関する追加情報

Introduction to 3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea (CAS No. 1797063-11-6)

3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 1797063-11-6, belongs to the class of urea derivatives, which are widely recognized for their diverse pharmacological properties. The molecular structure of this compound incorporates a benzoylthiophene moiety linked to a methyl group and an urea moiety attached to a 4-ethoxyphenyl group, which together contribute to its distinctive chemical and biological profile.

The benzoylthiophene component is particularly noteworthy, as thiophene derivatives have been extensively studied for their role in various biological processes, including enzyme inhibition and anti-inflammatory effects. The presence of the methyl group in the structure enhances the lipophilicity of the compound, potentially improving its bioavailability and membrane permeability. Furthermore, the urea moiety is known to exhibit strong hydrogen bonding capabilities, which can be crucial for interactions with biological targets such as enzymes and receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy. Studies have suggested that the 5-benzoylthiophen-2-yl part of this molecule may interact with specific pockets on target proteins, modulating their activity. This has opened up new avenues for drug discovery, particularly in the treatment of neurological disorders and chronic inflammatory conditions where precise modulation of protein function is required.

The 4-ethoxyphenyl group adds another layer of complexity to the compound's behavior, influencing both its solubility and metabolic stability. Ethoxyphenyl derivatives are often explored for their potential in enhancing drug delivery systems, thanks to their ability to form stable complexes with other molecules. This property makes 3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea a promising candidate for formulations designed to improve therapeutic outcomes.

In clinical research, compounds with similar structural motifs have shown promise in preclinical studies as inhibitors of key enzymes involved in disease pathways. For instance, analogs containing benzoylthiophene groups have been investigated for their potential in reducing oxidative stress and inflammation, which are hallmark features of many chronic diseases. The urea derivative portion of this molecule is particularly interesting because ureas have a long history of use in medicinal chemistry due to their ability to form hydrogen bonds with biological targets.

The synthesis of 3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The benzoylthiophene scaffold is typically synthesized through Friedel-Crafts acylation followed by cyclization, while the urea moiety is introduced via condensation reactions with appropriate precursors. The final step involves coupling the two parts of the molecule using palladium-catalyzed cross-coupling reactions, which are standard techniques in modern organic synthesis.

From a pharmaceutical development perspective, one of the key challenges with this type of compound is optimizing its pharmacokinetic properties while maintaining high efficacy. The balance between lipophilicity and hydrophilicity must be carefully managed to ensure good absorption, distribution, metabolism, excretion (ADME), and toxicity (DTX) profiles. Researchers are increasingly employing high-throughput screening methods combined with machine learning algorithms to identify structural modifications that can enhance these properties.

Recent publications highlight the importance of understanding the stereochemistry of urea derivatives in drug design. The absolute configuration of chiral centers in molecules like this one can significantly impact their biological activity. Techniques such as X-ray crystallography and NMR spectroscopy are used to determine the three-dimensional structure of these compounds, providing insights into how they interact with biological targets at the atomic level.

The role of computational methods cannot be overstated when it comes to designing novel therapeutics like 3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea. Molecular dynamics simulations allow researchers to visualize how these molecules move within a biological environment over time, while quantum mechanical calculations can predict energy landscapes that inform rational drug design strategies. These tools are essential for predicting off-target effects and optimizing lead compounds before they enter clinical trials.

In conclusion,3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea (CAS No. 1797063-11-6) represents an exciting example of how structural complexity can lead to novel pharmacological activities. Its unique combination of functional groups makes it a versatile scaffold for further derivatization and optimization through both experimental synthesis and computational modeling approaches。 As research continues into its potential applications,this compound could play a significant role in addressing unmet medical needs across multiple therapeutic areas。

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